N'-(3-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
N'-(3-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-12-16(21)6-3-7-17(12)25-19(27)18(26)23-9-8-15-11-28-20(24-15)13-4-2-5-14(22)10-13/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCKKTDQTMBCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea and α-haloketone derivatives under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Coupling with the oxalamide moiety: The final step involves the coupling of the thiazole derivative with an oxalamide precursor under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
Medicinal Chemistry
N'-(3-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide shows potential in drug development due to its biological activity:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as urease, which is relevant for conditions like kidney stones and gastric infections.
- Antimicrobial Activity : Its thiazole component suggests potential antimicrobial properties, with similar compounds demonstrating effectiveness against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.
Materials Science
In materials science, this compound can serve as a building block for synthesizing more complex molecules. Its unique structural features allow it to be explored for developing new materials with specific properties.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thiazole-based compounds exhibit significant antibacterial activity against various strains. The compound's structure suggests similar efficacy, warranting further investigation into its potential as an antimicrobial agent .
- Enzyme Inhibition Studies : Research focused on related compounds revealed their ability to inhibit urease activity effectively. This highlights the potential of this compound in treating infections linked to urease-producing bacteria .
Mechanism of Action
The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
- N1-(3-methylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
- N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
Uniqueness
The uniqueness of N'-(3-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against specific biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted aromatic ring and a thiazole moiety, which are known to influence its biological interactions. The molecular formula is , and it possesses a molecular weight of approximately 354.89 g/mol.
Research indicates that the compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. Notably, studies have shown that related compounds with similar structures can inhibit urease activity, which is crucial in certain pathological conditions, including kidney stones and gastric infections .
- Antimicrobial Activity : The compound's thiazole component suggests potential antimicrobial properties. Analogous compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess similar activities .
- Anti-inflammatory Effects : Some derivatives of the thiazole family have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Enzyme Inhibition Studies
A series of synthesized derivatives were tested for their urease inhibitory activity, with results indicating promising potency. For instance:
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| This compound | TBD | Thiourea (IC50 = 4.7455 ± 0.0545 µM) |
| Related Compound A | 0.0019 ± 0.0011 | Thiourea |
| Related Compound B | 0.0532 ± 0.9951 | Thiourea |
These findings suggest that the compound may be a lead candidate for further development as an anti-urease agent .
Antimicrobial Activity
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant antibacterial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
These results indicate the potential for developing new antibiotics based on this compound's structure .
Case Studies
Case Study 1: Urease Inhibition
In a recent study focusing on urease inhibitors, derivatives of the compound were assessed for their inhibitory effects against jack bean urease (JBU). The most potent derivative exhibited an IC50 value significantly lower than that of standard thiourea, suggesting enhanced efficacy in enzyme inhibition .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties of thiazole derivatives against various pathogenic bacteria. The results indicated that certain derivatives showed remarkable activity against resistant strains of bacteria, highlighting the therapeutic potential of compounds like this compound .
Q & A
Q. Basic
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl, thiazole) .
- IR : Identifies amide C=O stretches (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) .
- Crystallography :
How can researchers optimize the low yield observed in multi-step syntheses of ethanediamide derivatives?
Advanced
Low yields (e.g., 2–5% in related compounds) arise from side reactions and purification losses. Strategies include:
- Catalyst screening : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient amide bond formation .
- Solvent optimization : Replace dioxane with DMF to enhance intermediate solubility .
- Temperature control : Maintain reactions at 273 K to suppress decomposition .
- Automated chromatography : Employ HPLC for high-purity isolation of intermediates .
What strategies resolve contradictions in reported biological activities of thiazole-containing amides?
Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may stem from:
- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .
- Structural analogs : Compare substituent effects (e.g., 3-fluorophenyl vs. 3-chlorophenyl) on target binding using SAR studies .
- Metabolic stability : Assess microsomal degradation rates to differentiate intrinsic activity from pharmacokinetic artifacts .
How is computational modeling applied to predict the binding affinity of this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase), focusing on hydrogen bonds between the ethanediamide carbonyl and Lys721 .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the thiazole-fluorophenyl moiety in hydrophobic pockets .
- QSAR models : Train on datasets of thiazole derivatives to correlate logP values with observed IC₅₀ trends .
What crystallographic software packages are recommended for resolving structural ambiguities?
Q. Advanced
- SHELX suite : SHELXL refines small-molecule structures against high-resolution data, while SHELXD solves phases via dual-space methods .
- WinGX : Integrates SHELX with ORTEP-III for visualization, enabling R₁ value optimization (< 0.05) .
- Olex2 : Combines refinement and disorder modeling for flexible substituents (e.g., ethyl side chains) .
How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?
Q. Advanced
- Steric effects : The 3-chloro-2-methylphenyl group hinders nucleophilic attack at the amide carbonyl, requiring polar aprotic solvents (e.g., acetonitrile) for reactions .
- Electronic effects : Electron-withdrawing fluorine on the phenyl ring increases electrophilicity of the thiazole sulfur, facilitating alkylation .
- Kinetic studies : Monitor reaction progress via ¹⁹F NMR to quantify substituent effects on activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
